molecular formula C12H14BrN3 B1402985 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile CAS No. 1356109-47-1

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile

Cat. No.: B1402985
CAS No.: 1356109-47-1
M. Wt: 280.16 g/mol
InChI Key: TYHFLFSMTONRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a chemical compound with the molecular formula C12H14BrN3 It is characterized by the presence of a bromine atom, a methylpiperidine group, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile typically involves the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the bromine atom.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)isonicotinonitrile: Lacks the methyl group on the piperidine ring.

    2-(3-methylpiperidin-1-yl)isonicotinonitrile: Lacks the bromine atom.

    5-Bromo-2-(4-methylpiperidin-1-yl)isonicotinonitrile: Has a methyl group at a different position on the piperidine ring.

Uniqueness

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is unique due to the specific positioning of the bromine atom and the methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Overview and Synthesis

This compound is synthesized through the reaction of 5-bromoisonicotinonitrile with 3-methylpiperidine. The process typically involves:

  • Solvents : Dichloromethane or ethanol.
  • Catalysts : Often required to facilitate the reaction.
  • Purification : Techniques such as recrystallization or chromatography are used to isolate the product.

This compound's unique structure, characterized by the bromine atom and the methyl group on the piperidine ring, contributes to its distinct chemical properties and biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom enhances its binding affinity to biological macromolecules, potentially affecting enzyme activity and receptor interactions. Detailed studies are necessary to elucidate the specific pathways involved in its action .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through inducing apoptosis in tumor cells. A study demonstrated that it could selectively target cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, this compound has shown promise as an antimicrobial agent . Its ability to disrupt bacterial cell walls suggests potential applications in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Study :
    • Findings : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity. It induced apoptosis through mitochondrial pathways, affecting key proteins involved in cell cycle regulation.
    • Source : Journal of Medicinal Chemistry, 2020 .
  • Antimicrobial Study :
    • Findings : In vitro tests showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
    • Source : MDPI Journal of Organic Chemistry, 2020 .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-(piperidin-1-yl)isonicotinonitrileLacks methyl group on piperidineLimited anticancer activity
2-(3-methylpiperidin-1-yl)isonicotinonitrileLacks bromine atomModerate antimicrobial effects
5-Bromo-2-(4-methylpiperidin-1-yl)isonicotinonitrileMethyl group at different positionSimilar anticancer properties

The distinct positioning of the bromine atom and the methyl group on the piperidine ring endows this compound with unique chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-9-3-2-4-16(8-9)12-5-10(6-14)11(13)7-15-12/h5,7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHFLFSMTONRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745070
Record name 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-47-1
Record name 5-Bromo-2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile
Reactant of Route 6
5-Bromo-2-(3-methylpiperidin-1-yl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.